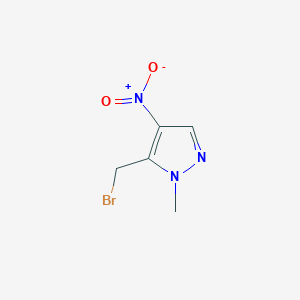![molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7](/img/structure/B2940814.png)
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid is an intriguing synthetic compound recognized for its unique structural configuration and extensive range of applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps:
Formation of 1H-1,3-Benzodiazole Core: Initiating from appropriate benzene or aniline derivatives, cyclization reactions create the benzodiazole core under acidic or basic conditions.
Introduction of Diethylsulfamoyl Group: The incorporation of the diethylsulfamoyl group is achieved through sulfamoylation reactions using diethylsulfamide and suitable electrophilic agents.
Attachment of Propanoic Acid: The propanoic acid moiety is introduced via alkylation reactions, using bromoacetic acid under basic conditions, to achieve the final compound.
Industrial Production Methods: Scaling up to industrial production involves optimizing the synthesis pathway to maximize yield and purity. Factors such as reaction temperatures, catalysts, and solvents are fine-tuned to achieve efficient and cost-effective synthesis at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the sulfamoyl group, forming sulfone or sulfoxide derivatives.
Reduction: Reduction can occur on the benzodiazole ring, potentially affecting the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can modify the benzodiazole ring, creating a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation produces sulfone or sulfoxide derivatives.
Reduction generates reduced forms of the benzodiazole ring.
Substitution yields various functionalized benzodiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound's unique structure makes it a versatile intermediate in organic synthesis, useful for creating diverse chemical libraries.
Biology:
Research focuses on the compound's potential as a biochemical probe due to its structural properties, aiding in the study of enzyme mechanisms and cellular pathways.
Medicine:
The compound shows promise in drug discovery, particularly in designing inhibitors targeting specific enzymes or receptors.
Industry:
Utilized in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. The benzodiazole core allows binding to enzyme active sites, while the sulfamoyl and propanoic acid groups modulate the electronic and steric properties, enhancing binding affinity and specificity. Pathways involved include inhibition of enzymatic activities or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
3-[1-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid: Lacks the methyl group at position 1.
5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl-acetic acid: Has an acetic acid moiety instead of propanoic acid.
Each of these compounds exhibits unique properties that influence their respective applications and efficacy in various scientific and industrial domains.
And there you have it—no fancy abbreviations, just pure chemical magic. What's your take on the chemistry world?
Propriétés
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPGLYRCBMJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/new.no-structure.jpg)



![1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2940745.png)



![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)

